Naphthalen-1-yl (3-chlorophenyl)carbamate
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Overview
Description
Naphthalen-1-yl (3-chlorophenyl)carbamate is an organic compound with the molecular formula C17H12ClNO2. It is a derivative of carbamate, featuring a naphthalene ring and a chlorophenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl (3-chlorophenyl)carbamate typically involves the reaction of naphthalen-1-ylamine with 3-chlorophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl (3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of naphthalen-1-yl (3-methoxyphenyl)carbamate.
Scientific Research Applications
Naphthalen-1-yl (3-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes. The compound may interact with proteins and nucleic acids, leading to alterations in cellular function and viability .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl (2-chlorophenyl)carbamate
- Naphthalen-1-yl (4-chlorophenyl)carbamate
- Naphthalen-1-yl (3-nitrophenyl)carbamate
- Naphthalen-1-yl (2-nitrophenyl)carbamate
Uniqueness
Naphthalen-1-yl (3-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to other similar compounds .
Properties
CAS No. |
117081-91-1 |
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Molecular Formula |
C17H12ClNO2 |
Molecular Weight |
297.7 g/mol |
IUPAC Name |
naphthalen-1-yl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H12ClNO2/c18-13-7-4-8-14(11-13)19-17(20)21-16-10-3-6-12-5-1-2-9-15(12)16/h1-11H,(H,19,20) |
InChI Key |
UMJPWKQODJYEBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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